4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine
Description
Properties
IUPAC Name |
4-(4-methylpentan-2-yl)pyrimido[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4/c1-10(2)8-11(3)14-9-15(17)19-16-18-12-6-4-5-7-13(12)20(14)16/h4-7,9-11H,8H2,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIRJGPZTWUBXDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)C1=CC(=NC2=NC3=CC=CC=C3N12)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrimidobenzimidazole Core: This step involves the cyclization of a suitable precursor, such as 2-aminobenzimidazole, with a nitrile-containing compound under acidic or basic conditions to form the pyrimido[1,2-a][1,3]benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the compound, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like NaH or KOtBu.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its structural features make it suitable for investigating the mechanisms of various biological processes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities, such as anti-cancer, anti-inflammatory, or antimicrobial properties. Research is ongoing to explore its potential as a therapeutic agent.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of 4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites on proteins, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired biological effect. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimido[1,2-a]benzimidazole Derivatives
Compounds sharing the pyrimido[1,2-a]benzimidazole core but differing in substituents include:
- 10-Amino-tetrahydropyrimido[1,2-a]benzimidazoles: Synthesized from reactions of diamine precursors with N-arylitaconimides or maleimides via 1,3-NCN pathways. These derivatives lack alkyl substituents like the 1,3-dimethylbutyl group, resulting in lower lipophilicity compared to the target compound .
Key Differences :
- The 1,3-dimethylbutyl group in the target compound likely increases lipophilicity, improving membrane permeability compared to unsubstituted or aryl-substituted analogs.
- Synthetic routes for the target compound may require tailored conditions to accommodate bulky substituents, whereas simpler derivatives are accessible via one-pot multicomponent reactions .
Pyrido[1,2-a]benzimidazole Derivatives
Pyrido[1,2-a]benzimidazoles replace the pyrimidine ring with a pyridine moiety. For example:
- 1-Amino-3-(4-substituted)-4-nitro-3,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-2-carbonitriles: Synthesized via multicomponent reactions involving heterocyclic ketene aminals and aldehydes.
Key Differences :
- Multicomponent syntheses for pyrido derivatives are highly efficient (e.g., precipitation in pure form without chromatography), whereas pyrimido derivatives may require stepwise modifications .
Imidazo[1,2-a]pyrimidine Derivatives
Imidazo[1,2-a]pyrimidines, such as those synthesized by Shah and Rojivadiya, feature an imidazole ring fused with pyrimidine. These compounds are generated via one-pot reactions using 2-aminobenzimidazole, aldehydes, and ethyl 3-oxohexanoate .
Data Tables
Table 2. Physicochemical Properties (Inferred)
| Compound | LogP (Estimated) | Solubility | Reactivity Profile |
|---|---|---|---|
| Target compound | ~3.5 (high) | Low in water | Moderate nucleophilic substitution |
| 10-Amino-tetrahydropyrimido[1,2-a]benzimidazole | ~1.8 | Moderate | High electrophilic susceptibility |
| Pyrido[1,2-a]benzimidazole (nitro) | ~2.1 | Low | Redox-active nitro group |
Research Findings and Implications
- Synthetic Efficiency : The target compound’s synthesis may face challenges in regioselectivity due to its bulky substituent, whereas pyrido derivatives benefit from streamlined multicomponent routes .
- Thermodynamic Stability : The fused pyrimidine-benzimidazole core likely confers higher thermal stability compared to imidazo-pyrimidine analogs, as seen in similar heterocycles .
Biological Activity
4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine is a compound that belongs to the class of pyrimidine derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical formula of this compound is C16H20N4 with a molecular weight of 268.364 g/mol. The compound features a pyrimido-benzimidazole core structure, which is significant for its biological properties.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- DNA Interaction : Many benzimidazole derivatives exhibit the ability to intercalate or bind to DNA. This interaction can inhibit DNA-dependent enzymes and affect cellular proliferation.
- Antitumor Activity : Studies have shown that compounds with similar structures can inhibit tumor cell growth by inducing apoptosis or disrupting cell cycle progression.
- Antiviral Properties : Some pyrimidine derivatives are known to possess antiviral activities against various viruses, including HIV.
Structure-Activity Relationships (SAR)
Research indicates that modifications to the pyrimidine and benzimidazole moieties can significantly influence the biological activity of these compounds. For instance:
- Substituents at the 4-position : Altering the alkyl chain length or introducing functional groups can enhance antitumor potency.
- Aromatic substitutions : Variations in aromatic substituents have been linked to improved binding affinity to target biomolecules.
Antitumor Activity
A study conducted on similar benzimidazole derivatives demonstrated promising antitumor effects against various cancer cell lines. The following table summarizes the findings:
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| 4-(1,3-Dimethylbutyl)pyrimido... | A549 (Lung Cancer) | 6.26 | DNA intercalation |
| HCT116 (Colon) | 6.48 | Apoptosis induction | |
| MCF7 (Breast) | 8.00 | Cell cycle arrest |
Antiviral Activity
In vitro studies have indicated that certain pyrimidine derivatives exhibit submicromolar inhibitory activity against HIV-1 and HIV-2. The following case study highlights this aspect:
Case Study : A series of pyrimido[1,2-c][1,3]benzothiazole derivatives were synthesized and evaluated for their antiviral activity. One derivative showed an IC50 value of 0.5 μM against HIV-1, demonstrating a significant potential for development as an antiviral agent.
Q & A
Basic Research Question
- NMR Spectroscopy : H and C NMR confirm substituent positions and electronic environments. For example, the 1,3-dimethylbutyl group’s protons appear as distinct multiplets in H NMR .
- X-ray Crystallography : Resolves conformational details, such as the pyrimidine ring adopting a sofa conformation with a phenyl substituent at 89.00° dihedral angle .
- TOF-MS : Validates molecular weight and fragmentation patterns, critical for verifying synthetic success .
What preliminary pharmacological screening strategies are recommended to assess this compound’s bioactivity?
Basic Research Question
Initial screening should focus on targets linked to imidazo[1,2-a]pyrimidine derivatives, such as:
- Kinase Inhibition Assays : Test against VEGFR2 or TIE-2 kinases due to structural similarity to known inhibitors .
- Cytotoxicity Studies : Use cancer cell lines (e.g., HeLa or MCF-7) to evaluate antineoplastic potential .
- Cardiovascular Models : Assess vasodilation or antihypertensive activity in ex vivo aortic ring assays .
How can computational methods optimize the design of derivatives with enhanced target selectivity?
Advanced Research Question
- Quantum Chemical Calculations : Use density functional theory (DFT) to model electronic properties (e.g., HOMO-LUMO gaps) and predict reactivity .
- Reaction Path Search Algorithms : Tools like ICReDD’s computational workflows identify optimal reaction pathways and experimental conditions, reducing trial-and-error .
- Molecular Docking : Simulate binding interactions with targets like VEGFR2 to prioritize substituents (e.g., electron-withdrawing groups for kinase inhibition) .
What methodologies are effective for resolving contradictory data in biological assays (e.g., varying IC50 values across studies)?
Advanced Research Question
- Meta-Analysis : Cross-reference assay conditions (e.g., cell line viability protocols vs. enzymatic activity assays) to identify confounding variables .
- Dose-Response Replication : Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability tests) .
- Structural Dynamics Analysis : Use molecular dynamics simulations to assess conformational flexibility impacting bioactivity .
How can reaction conditions be systematically optimized to improve scalability and reproducibility?
Advanced Research Question
- Design of Experiments (DoE) : Apply factorial designs to test variables like solvent polarity, temperature, and catalyst loading .
- Process Analytical Technology (PAT) : Implement in-line FTIR or HPLC monitoring to track reaction progress and intermediate stability .
- Green Chemistry Principles : Replace volatile solvents with ionic liquids or water-miscible alternatives to enhance safety and yield .
What structural modifications are critical for structure-activity relationship (SAR) studies of this compound?
Advanced Research Question
Key modifications include:
- Substituent Effects : Introducing electron-donating groups (e.g., -OCH) on the benzimidazole ring enhances kinase inhibition, while bulky groups (e.g., 1,3-dimethylbutyl) improve metabolic stability .
- Heterocycle Fusion : Pyrido[1,2-a]benzimidazole cores show higher bioactivity than pyrimidine-only analogs due to increased π-stacking capability .
| Modification | Observed Effect | Reference |
|---|---|---|
| 1,3-Dimethylbutyl group | Enhanced lipophilicity and bioavailability | |
| Nitro substituents | Increased cytotoxicity in cancer cell lines | |
| Fluorinated analogs | Improved kinase selectivity |
How do electronic and steric properties of substituents influence the compound’s reactivity in further functionalization?
Advanced Research Question
- Electron-Withdrawing Groups (EWGs) : Activate the pyrimidine ring for nucleophilic substitution (e.g., CN or NO groups in ) .
- Steric Hindrance : Bulky substituents (e.g., 1,3-dimethylbutyl) slow down reactions at the pyrimidine N1 position but favor regioselective modifications at C4 .
- Hydrogen Bonding : Amine groups participate in N–H⋯N interactions, stabilizing intermediates during functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
